molecular formula C20H21Cl2NO3 B2573757 3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate CAS No. 882750-15-4

3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate

Cat. No.: B2573757
CAS No.: 882750-15-4
M. Wt: 394.29
InChI Key: GYSOXQZOJFPCHF-UHFFFAOYSA-N
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Description

3-Phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate is a synthetic carbamate derivative characterized by three distinct structural motifs:

  • N-(tert-Butyl) substituent: Bulky alkyl group influencing steric hindrance and metabolic stability.
  • N-(2,2-Dichlorovinyl) group: Electron-withdrawing substituent likely enhancing electrophilicity and reactivity.

This compound is hypothesized to act as a pesticide, leveraging carbamate-mediated acetylcholinesterase (AChE) inhibition combined with pyrethroid-like structural features for enhanced efficacy .

Properties

IUPAC Name

(3-phenoxyphenyl)methyl N-tert-butyl-N-(2,2-dichloroethenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO3/c1-20(2,3)23(13-18(21)22)19(24)25-14-15-8-7-11-17(12-15)26-16-9-5-4-6-10-16/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSOXQZOJFPCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C=C(Cl)Cl)C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate typically involves multiple steps:

    Formation of 3-Phenoxybenzyl Alcohol: This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Synthesis of 3-Phenoxybenzyl Chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride or phosphorus trichloride.

    Preparation of N-(tert-butyl)-N-(2,2-dichlorovinyl)amine: This intermediate is synthesized by reacting tert-butylamine with 2,2-dichlorovinyl chloride.

    Final Coupling Reaction: The final step involves the reaction of 3-phenoxybenzyl chloride with N-(tert-butyl)-N-(2,2-dichlorovinyl)amine in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperatures to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate undergoes several types of chemical reactions:

    Hydrolysis: In the presence of water and under acidic or basic conditions, the carbamate group can be hydrolyzed to form 3-phenoxybenzyl alcohol and N-(tert-butyl)-N-(2,2-dichlorovinyl)amine.

    Oxidation: The phenoxybenzyl group can be oxidized using strong oxidizing agents, leading to the formation of phenoxybenzoic acid derivatives.

    Substitution: The dichlorovinyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH).

Major Products

    Hydrolysis: 3-Phenoxybenzyl alcohol, N-(tert-butyl)-N-(2,2-dichlorovinyl)amine.

    Oxidation: Phenoxybenzoic acid derivatives.

    Substitution: Various substituted dichlorovinyl derivatives.

Scientific Research Applications

Agricultural Applications

Permethrin is primarily employed in agriculture to control a wide range of pests affecting crops. Its effectiveness against insects such as aphids, beetles, and caterpillars makes it a valuable tool for farmers.

  • Crop Protection : It is used on crops like cotton, vegetables, and fruits to protect against pest infestations. Studies have shown that permethrin can significantly reduce pest populations, thereby enhancing crop yields and quality .
  • Application Methods : Permethrin can be applied through various methods including spraying, soil treatment, and seed treatment. The choice of method often depends on the target pest and crop type .

Public Health Uses

Permethrin is also utilized in public health settings for vector control, particularly in managing populations of disease-carrying insects.

  • Mosquito Control : It is commonly used in mosquito control programs to combat diseases such as malaria and dengue fever. The compound's residual activity allows for prolonged protection against mosquito bites .
  • Treatment of Insect Infestations : Permethrin is effective in treating infestations of lice and scabies in humans and is often found in topical formulations .

Veterinary Applications

In veterinary medicine, permethrin is used to control ectoparasites on livestock and pets.

  • Livestock Treatment : It is effective against ticks, fleas, and mites in animals, helping to maintain animal health and productivity .
  • Pet Products : Many flea and tick treatments for pets contain permethrin due to its effectiveness and safety profile when used as directed .

Environmental Impact and Safety

While permethrin is effective as an insecticide, its environmental impact has been a subject of research.

  • Toxicity to Non-target Species : Studies indicate that permethrin can be toxic to aquatic organisms and beneficial insects such as bees. Therefore, careful consideration of application methods and timing is essential to minimize ecological disruption .
  • Human Safety : Permethrin has been assessed for its safety in humans, with studies indicating that it poses low risk when used according to label instructions. However, exposure can lead to skin irritation or allergic reactions in sensitive individuals .

Case Studies

Several case studies highlight the practical applications of permethrin:

  • Case Study 1: Agricultural Efficacy
    A study conducted on cotton crops demonstrated that the application of permethrin resulted in a 70% reduction in pest populations compared to untreated fields. This led to a significant increase in cotton yield over the growing season .
  • Case Study 2: Malaria Control
    In a public health initiative in sub-Saharan Africa, the use of permethrin-treated bed nets was associated with a 50% reduction in malaria incidence among children under five years old. This underscores the importance of permethrin in disease prevention strategies .

Mechanism of Action

The primary mechanism of action of 3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventual death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a stable complex, preventing the enzyme from functioning properly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The table below contrasts key substituents and properties of 3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate with related carbamates and pyrethroids:

Compound Name Aromatic Group N-Substituent 1 N-Substituent 2 LogP (Predicted) Primary Use
This compound 3-Phenoxybenzyl tert-Butyl 2,2-Dichlorovinyl ~4.2 Insecticide (hypothetical)
Methomyl (Acetimidic acid, methyl ester) Methyl Methylcarbamoyloxy Thioether 0.8 Insecticide
Permethrin (Pyrethroid) 3-Phenoxybenzyl Cyclopropane (cis/trans) Dichlorovinyl ~6.1 Insecticide
tert-Butyl N-hydroxycyclopentyl carbamates (e.g., CAS 1290191-64-8) None tert-Butyl Hydroxycyclopentyl ~1.5–2.0 Pharmaceutical intermediates
Key Observations:

Aromatic Group: The 3-phenoxybenzyl moiety is shared with pyrethroids like permethrin, suggesting enhanced cuticle penetration and insecticidal activity compared to non-aromatic carbamates (e.g., methomyl) .

The 2,2-dichlorovinyl group introduces electrophilicity, analogous to dichlorovinyl-containing pyrethroids, but may increase environmental persistence .

Lipophilicity : Predicted logP (~4.2) bridges carbamates (lower logP) and pyrethroids (higher logP), balancing solubility and bioactivity.

Functional and Mechanistic Differences

  • AChE Inhibition : Unlike pyrethroids (sodium channel modulators), carbamates like the target compound inhibit AChE, causing neurotoxicity in pests .
  • Dual Activity: The 3-phenoxybenzyl group may confer pyrethroid-like repellency or knockdown effects, suggesting a hybrid mechanism.
  • Metabolism : The tert-butyl group likely reduces hydrolysis rates compared to methomyl, extending residual activity but raising toxicity risks .

Toxicity and Environmental Impact

  • Mammalian Toxicity : Carbamates generally exhibit reversible AChE inhibition, but the dichlorovinyl group could enhance acute toxicity compared to hydroxycyclopentyl analogs .
  • Environmental Persistence : Dichlorovinyl groups are associated with longer environmental half-lives, necessitating caution in agricultural use .

Biological Activity

3-Phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate, commonly known as a derivative of permethrin, is a synthetic pyrethroid insecticide with significant biological activity. This article delves into its mechanisms of action, toxicological effects, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is categorized under the class of pyrethroids, which are known for their neurotoxic effects on insects. Its chemical structure includes:

  • Phenoxybenzyl group : Contributes to the insecticidal activity.
  • Dichlorovinyl moiety : Enhances potency and stability.
  • Carbamate linkage : Imparts specific biological interactions.

The primary mechanism of action for this compound involves the modulation of sodium channels in the nervous system of insects. This compound primarily acts on voltage-gated sodium channels, leading to prolonged depolarization and hyperexcitability in neurons.

Key Mechanisms:

  • Sodium Channel Modulation : The compound binds to the voltage-gated sodium channels, preventing their closure and causing repetitive firing of action potentials.
  • Neurotoxicity : At higher concentrations, it can lead to neurotoxic symptoms such as tremors and convulsions in target organisms.

Toxicological Profile

The toxicological effects of this compound have been extensively studied in various animal models. Key findings include:

  • Acute Toxicity : Studies indicate that acute exposure can result in symptoms such as tremors, ataxia, and increased mortality rates among exposed organisms .
  • Developmental Toxicity : Research has shown that exposure during critical developmental periods can lead to craniofacial abnormalities and other teratogenic effects in model organisms like zebrafish .
  • Chronic Exposure Effects : Long-term exposure studies have indicated potential neurobehavioral changes, including impaired motor coordination and learning deficits .

Case Study 1: Developmental Neurotoxicity

A study investigated the effects of permethrin (a related compound) on zebrafish embryos. Results showed significant morphological deformities at high doses, suggesting that similar compounds may exhibit teratogenic effects during early development stages .

Case Study 2: Human Biomonitoring

Research assessing human exposure to pyrethroids through urinary metabolites indicated that individuals with higher levels of exposure exhibited neurological symptoms consistent with those observed in animal studies. This highlights the relevance of monitoring for potential health impacts associated with agricultural use .

Comparative Biological Activity Table

Compound NameMechanism of ActionAcute Toxicity (LD50)Developmental Effects
This compoundSodium channel modulationVaries by speciesCraniofacial abnormalities in zebrafish
PermethrinSodium channel modulation200 - 500 mg/kg (rat)Teratogenic at high doses
DeltamethrinSodium channel modulation50 - 200 mg/kg (rat)Similar teratogenic effects

Q & A

Basic: What is the recommended methodology for synthesizing 3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate in laboratory settings?

Answer:
The synthesis involves esterification between (1RS)-cis/trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and 3-phenoxybenzyl alcohol, catalyzed by acid or base conditions . Key steps include:

  • Reagent selection : Use tert-butyl carbamate precursors and dichlorovinyl intermediates under anhydrous conditions.
  • Purification : Employ column chromatography (silica gel) with ethyl acetate/hexane gradients to isolate the product.
  • Yield optimization : Monitor reaction temperature (60–80°C) and stoichiometry to minimize byproducts.

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Combine multiple analytical techniques:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
  • NMR spectroscopy : Analyze 1^1H and 13^{13}C NMR peaks to verify tert-butyl, dichlorovinyl, and phenoxybenzyl moieties. For example, the tert-butyl group shows a singlet at ~1.3 ppm in 1^1H NMR .
  • Mass spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns.

Basic: What is the proposed mechanism of action for this compound as an insecticide/acaricide?

Answer:
As a carbamate, it likely inhibits acetylcholinesterase (AChE) in pests, disrupting nerve signaling. Key evidence includes:

  • Structural analogy : Similarity to permethrin (3-phenoxybenzyl ester) suggests voltage-gated sodium channel modulation .
  • Enzymatic assays : Use in vitro AChE inhibition assays (e.g., Ellman’s method) to quantify activity. Compare IC50_{50} values with commercial carbamates .

Advanced: How can researchers address contradictions in stability data under varying pH and temperature conditions?

Answer:
Design controlled stability studies:

  • pH dependence : Test hydrolysis rates in buffered solutions (pH 3–9) using HPLC to monitor degradation products. Carbamates are typically unstable in alkaline conditions .
  • Thermal analysis : Perform TGA/DSC to assess decomposition temperatures. Cross-validate with accelerated stability chambers (40–60°C, 75% RH) .
  • Contradiction resolution : Compare results across multiple batches and analytical methods (e.g., LC-MS vs. NMR) to identify methodological biases.

Advanced: What computational approaches are suitable for modeling interactions between this compound and target enzymes?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with AChE or sodium channels. Validate with MD simulations (e.g., GROMACS) .
  • QSAR modeling : Develop quantitative structure-activity relationships using electronic descriptors (e.g., logP, polar surface area) from DFT calculations .
  • Crystal structure data : Leverage SHELX-refined structures to guide docking studies .

Advanced: How can enantiomeric purity be ensured during synthesis, given the compound’s stereochemical complexity?

Answer:

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Asymmetric synthesis : Optimize reaction conditions with chiral catalysts (e.g., BINOL-derived ligands) to enhance enantioselectivity.
  • Circular dichroism (CD) : Verify optical activity and enantiomeric excess (ee) post-purification.

Advanced: What experimental protocols are recommended for studying environmental degradation pathways?

Answer:

  • Photolysis studies : Exclude solutions to UV light (254–365 nm) and analyze breakdown products via GC-MS or LC-QTOF .
  • Soil microcosms : Incubate the compound with soil samples and quantify metabolites (e.g., dichlorovinyl derivatives) using isotope dilution techniques.
  • Ecotoxicology : Assess aquatic toxicity using Daphnia magna or algal growth inhibition tests per OECD guidelines .

Advanced: How can in vitro toxicological profiles be systematically evaluated for this compound?

Answer:

  • Cell-based assays : Use human hepatocyte (e.g., HepG2) or neuroblastoma (SH-SY5Y) lines to measure cytotoxicity (MTT assay) and neurotoxicity (calcium imaging) .
  • Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated metabolites.
  • Genotoxicity screening : Perform Ames tests (bacterial reverse mutation) and micronucleus assays .

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